molecular formula C13H12O2 B6314166 4-(3-Hydroxyphenyl)benzyl alcohol CAS No. 606939-93-9

4-(3-Hydroxyphenyl)benzyl alcohol

Cat. No.: B6314166
CAS No.: 606939-93-9
M. Wt: 200.23 g/mol
InChI Key: SOMFSJLKUBAQEW-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)benzyl alcohol is an organic compound with the molecular formula C13H12O2 It consists of a benzyl alcohol moiety substituted with a hydroxyphenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3-Hydroxyphenyl)benzyl alcohol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process requires careful control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxyphenyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)benzyl alcohol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 4-(3-Hydroxyphenyl)benzyl alcohol is unique due to the presence of both a hydroxyphenyl group and a benzyl alcohol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMFSJLKUBAQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477464
Record name 4-(3-Hydroxyphenyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606939-93-9
Record name 4-(3-Hydroxyphenyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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